
AZD4205
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZD4205 is an oral, ATP-competitive, JAK1 selective inhibitor . It has been evaluated in a phase I study in healthy volunteers and is in early development as a treatment for Inflammatory Bowel Disease (IBD) and Peripheral T Cell Lymphoma (PTCL) .
Synthesis Analysis
The synthesis of AZD4205 started from a non-kinome selective screening hit. Structure-based design was used to optimize a series of aminopyrimidines that led to the JAK1-selective candidate drug AZD4205 .Molecular Structure Analysis
AZD4205 demonstrates ATP competitive binding with IC50’s in a high ATP concentration enzyme assay against JAK1 of 73 nM (Ki = 2.8 nM), with high selectivity against JAK2 and JAK3 .Chemical Reactions Analysis
AZD4205 exhibits more than 200-fold selectivity against JAK1 over other JAK family members. It potently inhibits pSTAT1, pSTAT3, and pSTAT5 in human PBMCs with IC50 of 50 nM, 308 nM, and 90 nM, respectively .Physical And Chemical Properties Analysis
AZD4205 has a long half-life time of 45 hours in humans . Nonclinical data showed its higher drug concentration within the gastrointestinal (GI) tract relative to plasma in rodents .Aplicaciones Científicas De Investigación
1. AZD4205 as a Selective JAK1 Inhibitor
AZD4205 has been identified as an oral, ATP-competitive, JAK1 selective inhibitor. Its unique pharmacokinetic properties, with higher drug concentration within the gastrointestinal (GI) tract relative to plasma in rodents, suggest potential effectiveness and safety in treating Crohn’s disease (CD). In vitro assays showed AZD4205's selectivity over other JAK family kinases and its inhibitory effects on phosphorylated-STATs in human peripheral blood mononuclear cells. A murine CD model demonstrated its dose-dependent efficacy in improving body weight loss and decreasing colon density. AZD4205 was evaluated in a phase I study in healthy volunteers, showing favorable safety and pharmacokinetic profiles, leading to a planned phase II study in moderate to severe CD (Wang et al., 2020).
2. Experimental Scrutiny in Drug Development
Though not directly about AZD4205, this example provides context for how rigorous experimental scrutiny, such as 'forced degradation' experiments in early drug development stages, can influence subsequent stages of drug development. This approach can quickly identify potential issues in the development of drugs like AZD4205 (Dooley et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
2091134-35-7 |
|---|---|
Nombre del producto |
AZD4205 |
Fórmula molecular |
C26H32FN9O2 |
Peso molecular |
521.6014 |
Nombre IUPAC |
(R)-2-((R)-3,4-dimethylpiperazin-1-yl)-N-(3-(5-fluoro-2-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-1H-indol-7-yl)propanamide |
InChI |
InChI=1S/C26H32FN9O2/c1-15-13-36(10-9-34(15)3)16(2)24(37)30-20-8-6-7-17-18(11-28-23(17)20)22-19(27)12-29-26(32-22)31-21-14-35(4)33-25(21)38-5/h6-8,11-12,14-16,28H,9-10,13H2,1-5H3,(H,30,37)(H,29,31,32)/t15-,16-/m1/s1 |
Clave InChI |
HKMXSVZYKLTDAP-HZPDHXFCSA-N |
SMILES |
O=C([C@@H](C)N1CCN(C)[C@H](C)C1)NC2=CC=CC3=C2NC=C3C4=C(F)C=NC(NC5=CN(C)N=C5OC)=N4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AZD4205; AZD-4205; AZD 4205. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



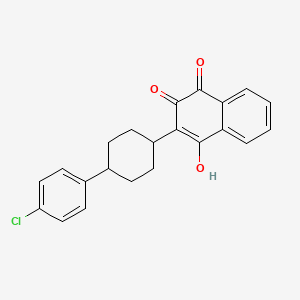
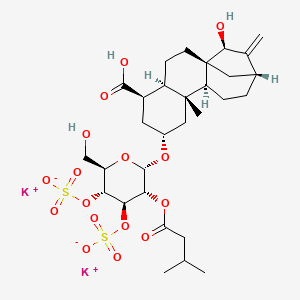
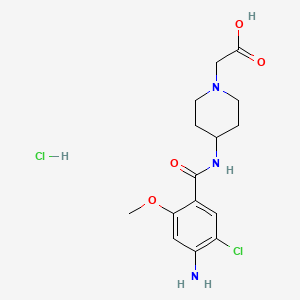
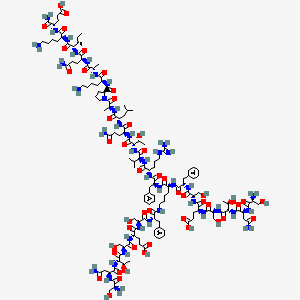
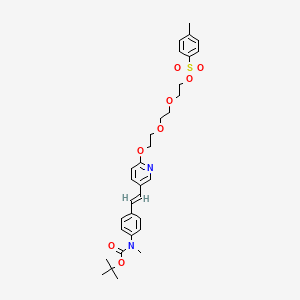
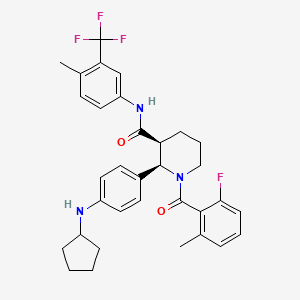
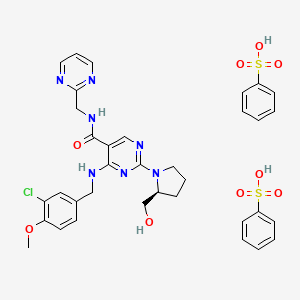
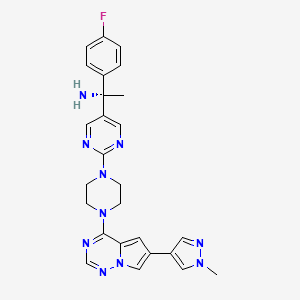
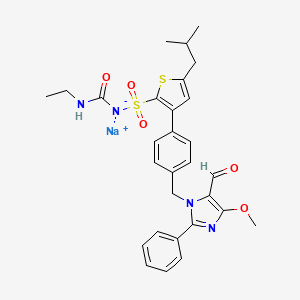
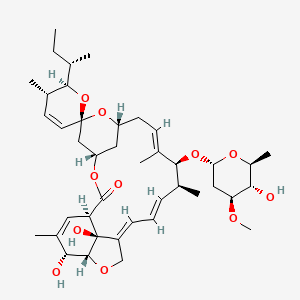
![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)